Cas no 1053189-53-9 ((1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate)
![(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate structure](https://pt.kuujia.com/scimg/cas/1053189-53-9x500.png)
1053189-53-9 structure
Nome do Produto:(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate
(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate Propriedades químicas e físicas
Nomes e Identificadores
-
- (1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate
- 1alpha,6alpha,7beta-triacetoxy-5alpha,14beta-dihydroxycassa-11,13(15)-diene-16,12-lactone
- 5alpha,14beta-dihydroxy-1alpha,6alpha,7beta-triacetoxy-11,13(15)-cassadien-16,12-olide
- [ "" ]
- Neocaesalpin O
- F92795
- AKOS040762782
- [(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxo-2,3,5,6,6a,11a-hexahydro-1H-naphtho[2,1-f][1]benzofuran-1-yl] acetate
- CHEMBL2386711
- 1053189-53-9
- ((1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxo-2,3,5,6,6a,11a-hexahydro-1H-naphtho(2,1-f)(1)benzofuran-1-yl) acetate
-
- Inchi: 1S/C26H34O10/c1-12(27)33-18-8-9-23(4,5)26(32)22(35-14(3)29)21(34-13(2)28)20-16(24(18,26)6)10-17-15(25(20,7)31)11-19(30)36-17/h10-11,16,18,20-22,31-32H,8-9H2,1-7H3/t16-,18-,20-,21+,22-,24-,25+,26+/m0/s1
- Chave InChI: XKLBSFHFNUCCKY-UXYMEOMDSA-N
- SMILES: O[C@@]12[C@H]([C@@H]([C@H]3[C@@](C)(C4=CC(=O)OC4=C[C@@H]3[C@@]1(C)[C@H](CCC2(C)C)OC(C)=O)O)OC(C)=O)OC(C)=O
Propriedades Computadas
- Massa Exacta: 506.21500
- Massa monoisotópica: 506.21519728g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 10
- Contagem de Átomos Pesados: 36
- Contagem de Ligações Rotativas: 6
- Complexidade: 1090
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 8
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 146Ų
- XLogP3: 0.9
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1.34±0.1 g/cm3 (20 ºC 760 Torr),
- Ponto de ebulição: 645.2±55.0 °C at 760 mmHg
- Ponto de Flash: 211.6±25.0 °C
- Solubilidade: Slightly soluble (1.1 g/l) (25 º C),
- PSA: 145.66000
- LogP: 1.71660
- Pressão de vapor: 0.0±4.4 mmHg at 25°C
(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate Informações de segurança
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Store at 4 ℃, better at -4 ℃
(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N24630-5 mg |
(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate |
1053189-53-9 | 5mg |
¥5600.0 | 2022-04-27 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5601-5 mg |
Neocaesalpin O |
1053189-53-9 | 5mg |
¥5365.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5601-5 mg |
Neocaesalpin O |
1053189-53-9 | 98% | 5mg |
¥ 3,940 | 2023-07-10 | |
A2B Chem LLC | AE23523-5mg |
Neocaesalpin O |
1053189-53-9 | 98.0% | 5mg |
$702.00 | 2024-04-20 | |
TargetMol Chemicals | TN5601-1 mL * 10 mM (in DMSO) |
Neocaesalpin O |
1053189-53-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6010 | 2023-09-15 | |
TargetMol Chemicals | TN5601-1 ml * 10 mm |
Neocaesalpin O |
1053189-53-9 | 1 ml * 10 mm |
¥ 6010 | 2024-07-19 | ||
TargetMol Chemicals | TN5601-5mg |
Neocaesalpin O |
1053189-53-9 | 5mg |
¥ 3940 | 2024-07-19 |
(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate Literatura Relacionada
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
1053189-53-9 ((1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate) Produtos relacionados
- 1402210-65-4(N-(4-Bromophenyl)-2-oxopropanehydrazonoyl chloride)
- 2166641-75-2(3-(aminomethyl)-5-methylhexane-1-sulfonyl fluoride)
- 1805644-58-9(Ethyl 4-cyano-2-difluoromethoxy-6-methoxybenzoate)
- 2229611-71-4(tert-butyl N-{2-[hydroxy(methyl)amino]ethyl}-N-(propan-2-yl)carbamate)
- 1690585-54-6(4-Methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid)
- 1379444-41-3((2R)-1,1,1-TRIFLUORO-4-PHENYLBUTAN-2-AMINE)
- 70783-33-4(2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-ol)
- 7020-34-0(28-Hydroxy-lup-20-(29)-en-3-one)
- 2229549-12-4(3,3-difluoro-4,4-dimethylhexan-1-ol)
- 2094837-43-9(N-({5-[(tert-butoxy)methyl]-1,2-oxazol-3-yl}methyl)prop-2-enamide)
Fornecedores recomendados
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
CN Fornecedor
A granel

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
